Methyl 2-fluorohexa-2,4-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-fluorohexa-2,4-dienoate is an organic compound with the molecular formula C7H9FO2. It is a fluorinated ester, characterized by the presence of a fluoro group attached to a conjugated diene system. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-fluorohexa-2,4-dienoate can be synthesized through several methods. One common approach involves the reaction of 2,4-hexadienoic acid with a fluorinating agent, followed by esterification with methanol. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of advanced fluorinating agents and catalysts can enhance the efficiency and selectivity of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-fluorohexa-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluoro-dienoic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions include fluoro-dienoic acids, fluoro-alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Methyl 2-fluorohexa-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and metabolic pathways.
Medicine: Research is ongoing into its potential as a precursor for pharmaceuticals with improved bioavailability and metabolic stability.
Wirkmechanismus
The mechanism of action of methyl 2-fluorohexa-2,4-dienoate involves its interaction with various molecular targets. The fluoro group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The conjugated diene system allows for participation in cycloaddition reactions, which are important in the synthesis of complex molecular structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2,4-hexadienoate: Lacks the fluoro group, resulting in different reactivity and applications.
Methyl 2-fluorobut-2-enoate: Shorter carbon chain, leading to different physical and chemical properties.
Methyl 2-fluoropent-2-enoate: Intermediate chain length, with properties between those of methyl 2-fluorohexa-2,4-dienoate and methyl 2-fluorobut-2-enoate.
Uniqueness
This compound is unique due to its specific combination of a fluoro group and a conjugated diene system. This combination imparts distinct reactivity and makes it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
112854-15-6 |
---|---|
Molekularformel |
C7H9FO2 |
Molekulargewicht |
144.14 g/mol |
IUPAC-Name |
methyl 2-fluorohexa-2,4-dienoate |
InChI |
InChI=1S/C7H9FO2/c1-3-4-5-6(8)7(9)10-2/h3-5H,1-2H3 |
InChI-Schlüssel |
KBUCUSIGBGAXSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC=C(C(=O)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.